methyl(2-methylbutan-2-yl)amine hydrochloride
CAS No.: 2978-67-8
Cat. No.: VC7965749
Molecular Formula: C6H16ClN
Molecular Weight: 137.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2978-67-8 |
|---|---|
| Molecular Formula | C6H16ClN |
| Molecular Weight | 137.65 g/mol |
| IUPAC Name | N,2-dimethylbutan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H15N.ClH/c1-5-6(2,3)7-4;/h7H,5H2,1-4H3;1H |
| Standard InChI Key | ZRYGZUCHNAVIIG-UHFFFAOYSA-N |
| SMILES | CCC(C)(C)NC.Cl |
| Canonical SMILES | CCC(C)(C)NC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N,2-dimethylbutan-2-amine hydrochloride, reflecting its branched hydrocarbon chain and methyl-substituted amine group . Its molecular formula, C₆H₁₆ClN, corresponds to a molecular weight of 137.65 g/mol, as confirmed by multiple analytical sources . The hydrochloride salt form enhances its stability and solubility in polar solvents compared to the free amine.
Structural Features
The compound consists of a 2-methylbutan-2-yl group bonded to a methylated amine moiety, with the hydrochloride counterion stabilizing the positively charged nitrogen atom. Key structural attributes include:
-
Quaternary carbon center: The central carbon atom bonded to three methyl groups and the amine-bearing carbon creates significant steric hindrance.
-
Chiral environment: While the molecule lacks stereocenters, its branched structure influences spatial orientation in molecular interactions.
-
Ionic character: The hydrochloride salt facilitates ionic bonding interactions in solid-state configurations.
The canonical SMILES notation CCC(C)(C)NC.Cl accurately represents its connectivity .
Physicochemical Properties
Physical State and Solubility
Available data indicate that methyl(2-methylbutan-2-yl)amine hydrochloride exists as a white crystalline solid at standard temperature and pressure . Its hydrochloride salt form confers high solubility in water and polar organic solvents, though quantitative solubility values require further experimental characterization.
Industrial and Research Applications
Organic Synthesis Intermediate
As a tertiary amine derivative, this compound serves as:
-
Building block for synthesizing complex amines through alkylation or acylation reactions .
-
Catalyst scaffold in asymmetric synthesis, where its steric bulk could influence reaction stereochemistry.
-
Precursor for quaternary ammonium compounds with surfactant properties.
| Quantity | Price (EUR) | Supplier |
|---|---|---|
| 100 mg | 459.00 | CymitQuimica |
| 1 g | 1,137.00 | CymitQuimica |
These pricing models reflect both the compound's specialized applications and challenges in large-scale synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume